3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
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Overview
Description
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure. This compound features a naphthalen-1-yloxy group, an 8-thia-4,6-diazatricyclo core, and multiple double bonds, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy precursor. This precursor is then subjected to a series of reactions, including cyclization and thia-diazatricyclo formation, under controlled conditions. Common reagents used in these reactions include potassium carbonate, tetrabutylammonium iodide, and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalen-1-yloxy group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted naphthalen-1-yloxy compounds .
Scientific Research Applications
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced cell proliferation or altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in β2-adrenergic receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A propanolamine with a naphthalen-1-yloxy group, used as a beta-adrenergic antagonist.
2-(Naphthalen-1-yloxy)-N-phenylacetamide: A compound with potential anticancer properties, particularly as a TRPM4 inhibitor.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Another compound with a naphthalen-1-yloxy group, used in various chemical studies.
Uniqueness
What sets 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N2OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-naphthalen-1-yloxy-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C21H18N2OS/c1-2-10-16-18(12-3-1)25-21-19(16)20(22-13-23-21)24-17-11-6-8-14-7-4-5-9-15(14)17/h4-9,11,13H,1-3,10,12H2 |
InChI Key |
QFTUZEYEALRERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)OC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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